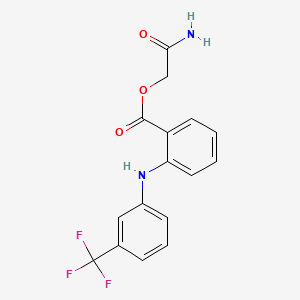
Colfenamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
コルフェナメートは、鎮痛作用と抗炎症作用で知られるグリコリドエステルです。それはフルフェナム酸の誘導体であり、痛みと炎症を調節する能力のために、さまざまな製薬用途で使用されています。
2. 製法
合成経路と反応条件: コルフェナメートは、フルフェナム酸から始まる多段階プロセスで合成されます。主なステップは次のとおりです。
エステル化: フルフェナム酸は、クロロシランまたはスルホニルクロリドなどの有機カルボン酸活性化剤の存在下で、ジエチレングリコールと反応します。
加水分解: 次に、反応混合物を酸性条件下で加水分解します。
抽出と精製: 生成物を抽出し、精製して高純度のコルフェナメートを得ます.
工業生産方法: コルフェナメートの工業生産は、同様のステップに従いますが、より大規模に行われ、高収率と高純度を保証します。このプロセスには次のようなものがあります。
大規模エステル化: エステル化プロセスを促進するために工業用反応器を使用します。
連続加水分解: 反応条件を一定に維持するために、連続加水分解システムを使用します。
自動抽出と精製: 効率と製品品質を向上させるために、自動抽出と精製システムを使用します。
準備方法
Synthetic Routes and Reaction Conditions: Colfenamate is synthesized through a multi-step process starting from flufenamic acid. The primary steps involve:
Esterification: Flufenamic acid reacts with diethylene glycol in the presence of an organic carboxylic acid activating agent such as chlorosilane or sulfonyl chloride.
Hydrolysis: The reaction mixture is then hydrolyzed under acidic conditions.
Extraction and Purification: The product is extracted and purified to obtain high-purity this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity. The process involves:
Large-scale Esterification: Using industrial reactors to facilitate the esterification process.
Continuous Hydrolysis: Employing continuous hydrolysis systems to maintain consistent reaction conditions.
Automated Extraction and Purification: Utilizing automated systems for extraction and purification to enhance efficiency and product quality.
化学反応の分析
反応の種類: コルフェナメートは、次のようなさまざまな化学反応を起こします。
酸化: コルフェナメートは酸化されて対応する酸化物を形成することができます。
還元: 特定の条件下で還元されて、還元された誘導体を生成することができます。
置換: コルフェナメートは、特に求核置換反応で置換反応を起こす可能性があり、エステル基を他の求核剤と置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンまたはアルコールなどの求核剤は、塩基性または酸性条件下で使用されます。
主な生成物: これらの反応から生成される主な生成物には、酸化物、還元形、および置換エステルなど、さまざまなコルフェナメート誘導体が含まれます。
4. 科学研究への応用
コルフェナメートは、幅広い科学研究への応用があります。
化学: 有機合成における試薬として、および反応機構研究におけるモデル化合物として使用されます。
生物学: 細胞プロセスへの影響について調査され、生化学的アッセイのツールとして使用されています。
医学: 炎症性疾患の治療、疼痛管理、抗がん剤としての可能性について研究されています.
産業: 医薬品製品の製剤に使用され、他の生物活性化合物の合成の中間体として使用されています。
科学的研究の応用
Colfenamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and as a tool in biochemical assays.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other bioactive compounds.
作用機序
コルフェナメートは、主にプロスタグランジンの合成に関与するシクロオキシゲナーゼ酵素の阻害を通じて効果を発揮します。これらの酵素を阻害することにより、コルフェナメートは炎症性メディエーターの産生を抑制し、痛みと炎症を軽減します。 さらに、コルフェナメートは他の分子標的や経路と相互作用し、全体的な薬理学的プロファイルに貢献する可能性があります .
類似の化合物:
フルフェナム酸: コルフェナメートの母体化合物で、抗炎症作用で知られています。
メフェナム酸: フルフェナム酸の別の誘導体で、類似の鎮痛作用と抗炎症作用があります。
ニフルム酸: 類似の薬理学的活性を持つ関連化合物です。
コルフェナメートの独自性: コルフェナメートは、ユニークなグリコリドエステル構造を持つため、独特の薬物動態特性を示します。 この構造により、アナログと比較して、より優れたバイオアベイラビリティと異なる代謝プロファイルを実現し、製薬研究開発において貴重な化合物となっています .
類似化合物との比較
Flufenamic Acid: The parent compound of colfenamate, known for its anti-inflammatory properties.
Mefenamic Acid: Another derivative of flufenamic acid with similar analgesic and anti-inflammatory effects.
Niflumic Acid: A related compound with comparable pharmacological activities.
Uniqueness of this compound: this compound stands out due to its unique glycolamide ester structure, which imparts distinct pharmacokinetic properties. This structure allows for better bioavailability and a different metabolic profile compared to its analogs, making it a valuable compound in pharmaceutical research and development .
生物活性
Colfenamate, a derivative of anthranilic acid, is primarily recognized for its anti-inflammatory and analgesic properties. It has been extensively studied for its biological activities, including its potential anticancer, antimicrobial, and antioxidant effects. This article summarizes the key findings related to the biological activity of this compound, supported by data tables and relevant case studies.
Overview of this compound
This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) that exhibits its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain. Its chemical structure is shown below:
Anticancer Activity
Recent studies have highlighted this compound's potential as an anticancer agent. Research indicates that this compound can induce apoptosis in various cancer cell lines, including liver (HepG2) and breast (MCF-7) carcinoma cells.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on HepG2 cells. The results are summarized in Table 1.
| Compound | IC50 (µM) | Therapeutic Index |
|---|---|---|
| This compound | 21.03 | 6 |
| Adriamycin | 4.50 | - |
The therapeutic index (TI) indicates that this compound exhibits selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells, suggesting its potential for further development as an anticancer drug .
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
Antimicrobial Efficacy Data
Table 2 presents the antimicrobial activity of this compound against selected pathogens.
| Pathogen | MIC (µg/mL) | Inhibition Activity (%) |
|---|---|---|
| Staphylococcus aureus | 15 | 90.5 |
| Escherichia coli | 20 | 91.3 |
| Candida albicans | 10 | 100 |
These findings suggest that this compound could be a valuable candidate for treating infections caused by these pathogens .
Antioxidant Properties
This compound also exhibits antioxidant activity, which is critical for mitigating oxidative stress associated with various diseases. The antioxidant capacity was assessed using DPPH and ABTS assays.
Antioxidant Activity Results
Table 3 summarizes the antioxidant activities of this compound compared to vitamin C.
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| This compound | 74.7 | 72.6 |
| Vitamin C | 95 | 88 |
This compound's antioxidant activity indicates its potential role in preventing oxidative damage .
特性
CAS番号 |
30531-86-3 |
|---|---|
分子式 |
C16H13F3N2O3 |
分子量 |
338.28 g/mol |
IUPAC名 |
(2-amino-2-oxoethyl) 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)10-4-3-5-11(8-10)21-13-7-2-1-6-12(13)15(23)24-9-14(20)22/h1-8,21H,9H2,(H2,20,22) |
InChIキー |
QNIUBYBLEIJTNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)N)NC2=CC=CC(=C2)C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)N)NC2=CC=CC(=C2)C(F)(F)F |
Key on ui other cas no. |
30531-86-3 |
配列 |
XX |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















